molecular formula C16H13NO5S B1473796 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid CAS No. 930112-00-8

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

Cat. No.: B1473796
CAS No.: 930112-00-8
M. Wt: 331.3 g/mol
InChI Key: APCALMMBDMDCRO-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid (CAS 930112-00-8) is a synthetic indole derivative with a molecular formula of C17H15NO5S and a molecular weight of 345.37 g/mol . It belongs to a class of 5-hydroxyindole-3-carboxylic acids, which are recognized as promising scaffolds in medicinal chemistry and drug discovery due to their diverse pharmacological potential . Indole derivatives are prevalent in many biologically active compounds and natural products, and research into their applications is a significant area of focus in organic chemistry . This specific compound features a tosyl (p-toluenesulfonyl) group at the 1-position of the indole ring system, a modification that can influence the molecule's reactivity, stability, and interaction with biological targets. Recent scientific investigations have highlighted the value of novel 5-hydroxyindole-3-carboxylic acids as candidates in anticancer research . Studies have shown that such derivatives can exhibit cytotoxic effects against human breast cancer cell lines (such as MCF-7) while demonstrating no significant cytotoxicity on normal human cells, suggesting a selective mechanism of action . The indole core is a key pharmacophore in survivin inhibitors; survivin is a protein that inhibits apoptosis in aggressive tumors, making it a valuable target for cancer therapy . The structural features of this compound make it a valuable intermediate for researchers exploring the structure-activity relationships of indole-based molecules and for developing new therapeutic agents. It is suitable for use in various chemical syntheses, including the development of novel compounds for biological screening . The predicted boiling point is 568.3±60.0 °C, and the predicted pKa is 8.32±0.40 . For product integrity, this compound should be stored in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCALMMBDMDCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743697
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930112-00-8
Record name 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics. The compound can also affect metabolic flux by altering the levels of metabolites and cofactors involved in energy production and biosynthesis. These interactions are important for understanding the compound’s overall impact on cellular metabolism.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanism of action.

Biological Activity

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an indole core, a hydroxyl group, and a tosyl group. Its molecular formula is C12H11NO4SC_{12}H_{11}NO_4S with a molecular weight of approximately 273.29 g/mol. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, studies have shown that similar indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Receptor Modulation : The indole structure allows for interaction with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineInhibition Percentage (%)Reference
A549 (Lung Cancer)25.81
MCF7 (Breast Cancer)30.00

These results suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In a study assessing various tosyl esters, it was found that this compound exhibited significant inhibition against both bacterial and fungal strains:

MicroorganismZone of Inhibition (mm)Concentration Tested (µg/ml)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These findings highlight its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective properties of the compound have been explored in various models. It has been suggested that the indole structure may facilitate neuroprotection by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

  • Anti-cancer Study : A recent study evaluated the effects of similar indole derivatives on breast cancer cell lines, demonstrating their ability to induce cell cycle arrest and apoptosis at low concentrations .
  • Antimicrobial Screening : Another investigation into tosyl esters revealed that increasing concentrations led to greater zones of inhibition against common pathogens, indicating dose-dependent antimicrobial activity .
  • Neuroprotection : Research on related compounds has shown that they can protect against neurodegeneration by modulating inflammatory responses in neuronal cells .

Scientific Research Applications

5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid exhibits significant biological activities, making it a subject of interest in various therapeutic areas:

Antiviral Properties

Research indicates that derivatives of this compound show potent anti-hepatitis B virus (HBV) activity. A study optimized a series of 5-hydroxyindole derivatives, revealing that specific modifications can enhance their antiviral efficacy. The best compounds demonstrated IC50 values in the low micromolar range, indicating strong antiviral potential .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have shown that indole derivatives can inhibit bacterial growth and exhibit antifungal activity, making them candidates for developing new antimicrobial agents.

Cancer Treatment

Indole derivatives are well-known for their cytotoxic effects against various cancer cell lines. The structural features of this compound allow it to interact with biological targets involved in cancer signaling pathways. Research is ongoing to determine its effectiveness against specific types of cancer .

Case Studies and Research Findings

StudyFindings
Anti-HBV Activity Optimized derivatives exhibited IC50 values as low as 3.1 µmol/L against HBV .
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in various assays.
Cytotoxicity Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • The tosyl group in the target compound distinguishes it from simpler halogenated or alkylated analogues, likely enhancing steric bulk and altering solubility.
  • Similarity scores (e.g., 0.90 for 5-methoxy derivative) highlight the importance of electron-donating groups at the 5-position in mimicking the target compound’s electronic profile .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Predicted)
This compound Not reported Low (due to tosyl group) 2.1–2.5
5-Chloro-1H-indole-3-carboxylic acid 221–223 (decomposes) Moderate in polar solvents 1.8
1-Methyl-1H-indole-5-carboxylic acid 221–223 Low in water, high in DMF 1.5
5-Methoxy-1H-indole-3-carboxylic acid 245–247 Moderate in ethanol 1.2

Data from

Key Observations :

  • The tosyl group likely reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogues.
  • Higher melting points in methoxy and methyl derivatives correlate with crystalline stability .

Preparation Methods

Detailed Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

This approach requires careful control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity.

Stepwise Synthesis

Step 1: Preparation of 5-Hydroxyindole-3-carboxylic Acid
  • Starting from commercially available indole or substituted indoles, selective hydroxylation at the 5-position is achieved using electrophilic aromatic substitution or enzymatic methods.
  • The carboxylic acid group at position 3 is introduced either by direct carboxylation of the indole ring or by using 3-substituted indole precursors.
Step 2: N-Tosylation
  • The free indole nitrogen is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
  • Reaction conditions typically involve stirring at room temperature or mild heating, with solvents like dichloromethane or tetrahydrofuran.
  • The tosyl group acts as a protecting group and also modulates the compound’s biological activity.

Reaction Conditions and Optimization

  • Temperature: Mild temperatures (0–40 °C) are preferred during tosylation to prevent side reactions.
  • pH: Basic conditions favor tosylation; acidic conditions are avoided to prevent decomposition.
  • Reaction time: Typically ranges from 2 to 12 hours depending on scale and reagents.
  • Purification: Post-reaction, purification is achieved by recrystallization or chromatographic techniques such as HPLC to ensure high purity.

Analytical Characterization

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Time Key Notes
Hydroxylation Electrophilic reagent or enzymatic 0–25 °C 1–4 hours Selective 5-position hydroxylation
Carboxylation CO2 or carboxylated precursor Ambient to mild 2–6 hours Ensures 3-carboxylic acid group
N-Tosylation p-Toluenesulfonyl chloride, base 0–40 °C 2–12 hours Base: pyridine or triethylamine
Purification Recrystallization or HPLC Ambient Variable Achieves >95% purity

Research Findings and Practical Notes

  • The tosylation step is critical; incomplete reaction leads to mixtures of N-H and N-tosylated indoles, complicating purification.
  • Hydroxylation at the 5-position must be selective to avoid substitution at other positions, which can be controlled by the choice of reagent and reaction conditions.
  • Reaction yields are optimized by maintaining mild conditions and avoiding strong acids or bases that can degrade the indole ring.
  • Analytical methods such as NMR and HPLC are essential for confirming the success of each step, especially to verify the integrity of the hydroxy and tosyl groups.
  • The presence of both hydroxy and sulfonyl groups influences the compound’s solubility and reactivity, which is important for downstream applications.

Q & A

Q. Table 1. Representative Reaction Conditions for Key Steps

StepReagents/ConditionsReference
Formylation3-formyl-1H-indole-2-carboxylic acid, AcOH, reflux
TosylationTsCl, pyridine, anhydrous DCM, 0–5°C
HydrolysisNaOH (1.0 equiv), MeOH, rt, 2 h

Advanced: How can reaction yields be optimized during tosylation of the indole ring?

Answer:
Optimization involves:

  • Temperature Control : Maintaining low temperatures (0–5°C) during TsCl addition to minimize side reactions .
  • Moisture-Free Conditions : Using anhydrous solvents (e.g., DCM) and molecular sieves to prevent hydrolysis of TsCl .
  • Stoichiometry : Employing TsCl in slight excess (1.1–1.2 equiv) to ensure complete reaction .
  • Workup : Neutralizing excess TsCl with ice-cold water and isolating the product via recrystallization (e.g., DMF/acetic acid mixtures) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and the tosyl group (δ 2.4 ppm for methyl, δ 7.3–7.8 ppm for aromatic protons) .
    • ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and sulfonate (SO₂, δ 145 ppm) groups .
  • IR Spectroscopy : Detects O–H (broad ~3200 cm⁻¹), C=O (1700 cm⁻¹), and S=O (1350–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., planar indole ring and tosyl group orientation) .

Advanced: How to address discrepancies in melting point data across studies?

Answer:
Conflicting melting points often arise from impurities or polymorphic forms. Methodological solutions include:

  • Purification : Recrystallization from DMF/acetic acid or HPLC (≥98% purity) to remove byproducts .
  • DSC Analysis : Differential scanning calorimetry to identify polymorphs or solvates .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 5-Hydroxyindole-3-acetic acid, mp 208–210°C ).

Basic: What stability considerations are essential for storing this compound?

Answer:

  • Storage Conditions : Keep in a cool (<20°C), dry environment in amber glass vials to prevent photodegradation .
  • Incompatibilities : Avoid strong oxidizing agents, bases, and moisture to prevent hydrolysis of the tosyl group .
  • Shelf Life : Monitor via periodic HPLC analysis; degradation products include sulfonic acids and free indole derivatives .

Advanced: What strategies mitigate side reactions during functionalization of the indole core?

Answer:

  • Protecting Groups : Use temporary groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired substitutions .
  • Regioselective Catalysis : Employ directing groups (e.g., carboxylic acid at C3) to control electrophilic attack positions .
  • Kinetic Control : Optimize reaction time to favor intermediates (e.g., shorter reflux periods reduce over-oxidation) .

Q. Table 2. Common Side Reactions and Mitigation Strategies

Side ReactionMitigation StrategyReference
Tosyl group hydrolysisAnhydrous conditions, low temperatures
Over-oxidationControlled stoichiometry of oxidizing agents

Basic: How to validate the purity of synthesized this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time comparison with standards .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ≈ 0.5 under UV .

Advanced: What computational methods support structural analysis of this compound?

Answer:

  • DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G* basis set) and compare with experimental data .
  • Molecular Dynamics : Simulate solvation effects on stability (e.g., in DMSO or methanol) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for activity predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid
Reactant of Route 2
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid

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